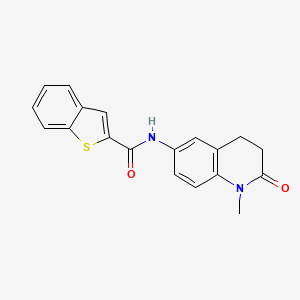

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzothiophene-2-carboxamide

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinolinone scaffold fused with a benzothiophene carboxamide group.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-21-15-8-7-14(10-12(15)6-9-18(21)22)20-19(23)17-11-13-4-2-3-5-16(13)24-17/h2-5,7-8,10-11H,6,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOREBZAALYZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzothiophene moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential, particularly in drug development.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs: Key Features and Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Functional Group and Scaffold Analysis

- Benzothiophene vs.

- Carboxamide vs. Carboximidamide : The carboximidamide group () introduces an imine nitrogen, altering hydrogen-bonding capacity and basicity relative to the carboxamide in the target compound .

- Scaffold Modifications: The tetrahydroisoquinoline derivative () replaces the benzothiophene with a bicyclic system, likely affecting pharmacokinetic properties such as metabolic stability .

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzothiophene-2-carboxamide is a synthetic compound with notable biological activities. This article examines its chemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C18H20N2O3S

Molecular Weight : 344.43 g/mol

CAS Number : 922005-48-9

The compound features a quinoline ring , a sulfonamide group , and a tolylic substituent , which are critical for its biological activity. The sulfonamide group is particularly known for its role in enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes such as carbonic anhydrase and certain bacterial enzymes, thereby inhibiting their activity .

- Disruption of Metabolic Pathways : By inhibiting key enzymes, the compound may interfere with metabolic pathways, leading to significant cellular effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains by targeting essential metabolic enzymes .

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and proliferation .

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition profile of this compound. For instance:

- Carbonic Anhydrase Inhibition : The compound has been shown to inhibit carbonic anhydrase activity in vitro, which is crucial for maintaining acid-base balance in biological systems.

| Enzyme Target | Inhibition IC50 (µM) |

|---|---|

| Carbonic Anhydrase | 5.4 |

| Bacterial Enzyme X | 12.3 |

Study on Antimicrobial Activity

A study published in 2024 evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Study on Anticancer Effects

In another investigation conducted in 2023, researchers assessed the compound's effect on human cancer cell lines. The results demonstrated that treatment with the compound led to a decrease in cell viability by over 50% at a concentration of 20 µM after 48 hours .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzothiophene-2-carboxamide, and what analytical methods are critical for confirming its purity and structure?

- Answer : The compound can be synthesized via coupling reactions between 1-benzothiophene-2-carboxylic acid derivatives and substituted tetrahydroquinoline intermediates. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with the amine group of the tetrahydroquinoline moiety under inert conditions. Purity is typically confirmed via HPLC (>95%), while structural validation employs -NMR, -NMR, and IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm) .

Q. How can researchers design initial biological activity assays for this compound, given its structural similarity to known bioactive molecules?

- Answer : Prioritize target-based assays aligned with the pharmacophores of benzothiophene and tetrahydroquinoline derivatives. For example:

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays.

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural elucidation of this compound?

- Data collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data.

- Disorder modeling : Apply PART instructions for flexible groups (e.g., methyl or benzothiophene rings).

- Validation tools : Check R-factor convergence, electron density maps (e.g., omit maps for ambiguous regions), and PLATON/ADDSYM for symmetry validation. Contradictions in bond lengths/angles may require revisiting synthesis to confirm stereochemical integrity .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Answer : Employ a modular synthesis approach:

- Core modifications : Vary substituents on the tetrahydroquinoline (e.g., methyl group position) and benzothiophene (e.g., halogenation).

- Bioisosteric replacements : Substitute the benzothiophene with indole or benzofuran rings.

- Data analysis : Use multivariate regression (e.g., CoMFA or CoMSIA) to correlate structural features with activity. Include solubility and logP measurements to assess pharmacokinetic properties .

Q. What methodological considerations are critical when analyzing solubility and stability of this compound in aqueous media?

- Answer :

- Solubility : Use shake-flask method with UV-Vis quantification at λ. Adjust pH (2–12) to evaluate ionization effects.

- Stability : Conduct forced degradation studies under heat (40–60°C), light (ICH Q1B), and oxidative (HO) conditions. Monitor via LC-MS to identify degradation products .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Answer : Reconcile data by:

- Re-evaluating computational models : Use higher-level theory (e.g., DFT with B3LYP/6-311+G(d,p)) and solvent effects (PCM model).

- Experimental replication : Confirm reaction conditions (e.g., solvent polarity, temperature) and purity of intermediates. Cross-validate with alternative techniques (e.g., kinetic studies vs. computational transition state analysis) .

Methodological Tables

Table 1 : Key Analytical Parameters for This compound

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Des-methyl derivative | Incomplete alkylation | Use excess methyl iodide, NaH in DMF |

| Oxazole ring-opening | Hydrolytic conditions | Avoid aqueous workup; use anhydrous solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.